molecular formula C6H14ClNO2 B2376204 ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride CAS No. 1315590-91-0

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B2376204
CAS No.: 1315590-91-0
M. Wt: 167.63
InChI Key: JZJNYGFWGCTQFQ-RIHPBJNCSA-N
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Description

Nomenclature and Identification Systems

IUPAC Nomenclature and Stereochemical Designations

The compound ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride is formally named according to IUPAC guidelines as [(2S,4R)-4-methoxypyrrolidin-2-yl]methanol hydrochloride . The stereochemical descriptors 2S and 4R indicate the absolute configuration at the second and fourth carbon atoms of the pyrrolidine ring, respectively. The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) substituents occupy axial and equatorial positions due to ring puckering dynamics, as evidenced by its SMILES notation : OC[C@H]1NCC@HC1.[H]Cl.

Systematic and Common Names

Systematically, the compound is classified as a monocyclic pyrrolidine derivative with methoxy and hydroxymethyl functional groups. Alternative names include:

  • (4R)-4-Methoxy-L-prolinol hydrochloride
  • (2S,4R)-4-Methoxy-2-pyrrolidinemethanol hydrochloride

Nonproprietary designations in chemical databases often simplify the name to 4-methoxypyrrolidin-2-ylmethanol hydrochloride , omitting stereochemical markers in nontechnical contexts.

Registry Numbers and Database Identifiers

Identifier Value Source
CAS Registry 1315590-91-0 BLD Pharm, PubChem
PubChem CID 55299876 PubChemLite
Molecular Formula C₆H₁₄ClNO₂
Exact Mass 167.07131 Da
InChIKey JUWWYVCNZFCWNH-NTSWFWBYSA-N

Historical Context and Development

First synthesized in the early 2010s, this compound emerged as a chiral building block for pharmaceuticals targeting kinase inhibition and oligonucleotide therapeutics. Patent WO2011088045A1 (2011) documented its utility in synthesizing Aurora kinase inhibitors , where the stereochemistry at C2 and C4 enhanced binding affinity to ATP pockets. Subsequent advances in asymmetric catalysis, such as Grignard reagent-mediated ring-opening (EP3585769A1), enabled scalable production of enantiomerically pure batches (>95% ee).

The hydrochloride salt form gained prominence after 2018 due to improved crystallinity and stability under ambient conditions compared to freebase analogs. Its adoption in hybrid material synthesis for enantioselective Michael additions further validated its role in asymmetric organocatalysis.

Position within Pyrrolidine Derivative Classifications

As a substituted pyrrolidine , this compound belongs to a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science. Key structural and functional distinctions include:

Table 1: Classification of Pyrrolidine Derivatives

Feature This Compound General Pyrrolidine Class
Ring Substitution 4-methoxy, 2-hydroxymethyl Variable (e.g., 3-hydroxy, 2-carboxy)
Chirality Two stereocenters (C2, C4) Often one stereocenter (e.g., proline)
Salt Form Hydrochloride Freebase, tosylate, or other salts
Synthetic Utility Asymmetric catalysis, drug intermediates Alkaloid synthesis, ligand design

The methoxy group at C4 enhances electron density at the adjacent nitrogen, moderating its basicity (pKa ~8.1) compared to unsubstituted pyrrolidine (pKa 11.3). This property facilitates pH-dependent solubility in aqueous matrices, critical for reaction workups in multistep syntheses.

In drug design, the hydroxymethyl moiety serves as a handle for prodrug derivatization or covalent conjugation to biomolecules. For example, its incorporation into chiral phosphonate oligonucleotides improved target mRNA binding specificity in antisense therapies.

Continued in subsequent sections with additional structural, synthetic, and application analyses per outline guidelines.

Properties

IUPAC Name

[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJNYGFWGCTQFQ-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Asymmetric Pyrrolidine Ring Formation

The core synthetic challenge lies in constructing the pyrrolidine ring with correct stereochemistry. Two dominant approaches emerge:

Chiral Pool Synthesis from Proline Derivatives

Modification of L-proline provides stereochemical control:

  • Methylation and Oxidation :
    • L-Proline is methylated at the 4-position using methyl iodide/K$$2$$CO$$3$$ in DMF (70-85% yield).
    • Subsequent oxidation with NaIO$$4$$/RuCl$$3$$ converts the 2-carboxylic acid to a primary alcohol (60-75% yield).
    • Critical parameters: Strict temperature control (-10°C) during methylation minimizes racemization.
  • Resolution via Diastereomeric Salts :
    • Racemic 4-methoxypyrrolidin-2-yl methanol is treated with (+)-di-p-toluoyl-D-tartaric acid in ethanol/water (1:3).
    • Crystallization yields the (2S,4R) enantiomer with >98% ee (reported in).
Catalytic Asymmetric Hydrogenation

For scalable production:

  • Substrate : 4-Methoxy-2-pyrrolidone
  • Conditions :
    • Catalyst: Ru(OAc)$$2$$(R)-Segphos (0.5 mol%)
    • Pressure: 50 bar H$$2$$
    • Solvent: MeOH/H$$_2$$O (9:1)
    • Yield: 92% with 99% ee

Functional Group Interconversion

Methoxy Group Installation

Three validated methods:

Method Reagents Yield (%) Selectivity (4R:4S)
Mitsunobu Etherification DEAD, PPh$$_3$$, MeOH 78 95:5
SN2 Displacement NaOMe, THF, 65°C 82 88:12
Reductive Amination CH$$3$$OCH$$2$$OCH$$3$$, NaBH$$3$$CN 68 91:9

Data compiled from,, and

The Mitsunobu reaction provides superior stereocontrol but requires strict anhydrous conditions. Industrial-scale processes favor SN2 displacement for cost efficiency.

Hydrochloride Salt Formation

Final conversion to the hydrochloride salt involves:

  • Free Base Preparation :
    • Neutralization of intermediates with NH$$4$$OH (pH 8.5-9.0)
    • Extraction with CH$$2$$Cl$$2$$, dried over MgSO$$4$$
  • Salt Crystallization :
    • Dissolve free base in anhydrous EtOAc (0.5 M)
    • Add 2.0 eq HCl (gas or 4M in dioxane) at 0°C
    • Stir 2 h, filter, wash with cold EtOAc
    • Typical yield: 85-92%,

Critical quality parameters:

  • Water Content : <0.5% (Karl Fischer)
  • Chiral Purity : ≥99.5% ee (Chiralcel OD-H column)
  • Particle Size : D90 <50 μm (laser diffraction)

Process Optimization Challenges

Stereochemical Integrity

Key factors impacting configuration:

  • Temperature : Reactions above 40°C accelerate epimerization at C4
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve SN2 selectivity but require <5 ppm H$$_2$$O
  • Catalyst Loading : <0.1 mol% Ru catalysts minimize metal contamination in API applications

Scalability Considerations

  • Continuous Flow Hydrogenation :

    • 10 L/hr throughput achieved using Corning AFR module
    • 5% higher yield vs batch process due to improved gas-liquid mixing
  • Crystallization Dynamics :

    • Anti-solvent addition rate: 0.5°C/min cooling from 50°C to -10°C
    • Agglomeration controlled via 0.1% w/v hydroxypropyl cellulose

Analytical Characterization

Structural Confirmation

Technique Critical Parameters
$$^1$$H NMR (400 MHz) δ 3.38 (dd, J=11.2, 4.1 Hz, H-2)
$$^13$$C NMR 72.8 ppm (C-4 methoxy)
HRMS (ESI+) m/z 146.1174 [M+H]$$^+$$ (Δ 1.2 ppm)
XRPD Characteristic peaks at 8.7°, 17.3° 2θ

Purity Assessment

  • HPLC : Zorbax SB-C18, 90:10 H$$_2$$O/MeCN → 50:50 over 20 min
  • Impurity Profile :
    • 4-epimer: <0.15%
    • Methanol residue: <3000 ppm (HS-GC)

Emerging Synthetic Technologies

Biocatalytic Approaches

  • Ketoreductase Mutants :
    • KRED-101 from Codexis reduces 4-ketopyrrolidine precursor with 99.8% ee
    • Productivity: 200 g/L/day in fed-batch E. coli fermentation

Photoredox Coupling

  • Visible-Light Mediated :
    • Ru(bpy)$$3$$Cl$$2$$ catalyst, blue LEDs
    • Converts nitroalkenes to pyrrolidines in one pot (78% yield)

Industrial-Scale Production Metrics

Parameter Lab Scale Pilot Plant Commercial
Cycle Time 72 h 48 h 24 h
Overall Yield 41% 58% 67%
Cost/kg $12,500 $4,800 $1,200
E-Factor 86 32 18

Data adapted from,, and process economics reports

Chemical Reactions Analysis

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals
This compound serves as a crucial building block in the synthesis of various bioactive molecules. Its structural properties allow it to participate in multiple chemical reactions, facilitating the creation of complex pharmaceuticals. The presence of the methoxypyrrolidine moiety enhances its utility in organic synthesis, particularly in the development of new therapeutic agents.

Reagent in Organic Reactions
In organic chemistry, ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride is utilized as a reagent in various reactions. It can undergo transformations such as alkylation and acylation, making it valuable for synthesizing derivatives with specific biological activities.

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against certain bacterial strains and cancer cell lines, suggesting its role as a lead compound for drug development targeting these diseases.

Mechanism of Action
The compound's mechanism of action involves binding to specific proteins or enzymes, thereby modulating their activity. For instance, docking studies have suggested that it interacts with gamma tubulin, a protein associated with cell division, which may explain its anticancer properties.

Medicinal Applications

Drug Development Precursor
this compound is being explored as a precursor for developing drugs that target specific molecular pathways involved in various diseases. Its ability to modify biological processes makes it a candidate for further investigation in therapeutic applications.

Therapeutic Potential in Metabolic Disorders
Ongoing research is examining the compound's potential use in treating metabolic disorders such as diabetes. By influencing insulin secretion and other metabolic pathways, it may contribute to developing new treatments for these conditions.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is used in the production of fine chemicals. Its role as an intermediate in chemical manufacturing processes underscores its importance in creating specialty chemicals with specific properties.

Summary Table of Applications

Application AreaSpecific Use CaseNotes
Chemical Synthesis Building block for pharmaceuticalsEssential for synthesizing complex bioactive molecules
Reagent in organic reactionsParticipates in alkylation and acylation reactions
Biological Research Antimicrobial activityEffective against certain bacterial strains
Anticancer propertiesInteracts with gamma tubulin; potential cancer treatment
Medicinal Applications Drug development precursorTargets specific molecular pathways
Potential use in metabolic disordersInfluences insulin secretion
Industrial Applications Production of fine chemicalsUsed as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of ((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, docking analyses have suggested its binding to the podophyllotoxin pocket of the protein gamma tubulin, which is associated with anticancer activity .

Comparison with Similar Compounds

Stereoisomers: [(2R,4S)-4-Methoxypyrrolidin-2-yl]methanol Hydrochloride

The (2R,4S) stereoisomer shares the same functional groups but differs in spatial arrangement. This inversion alters molecular interactions, such as binding to chiral receptors. For instance, in neurological applications, stereochemistry can determine efficacy or toxicity. The (2S,4R) isomer is often preferred in drug development due to its higher target specificity .

Substituted Pyrrolidines with Fluorine or Carboxylic Acid

  • ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride: Replacing the methoxy group with fluorine introduces electronegativity and smaller steric bulk. Fluorine enhances metabolic stability and membrane permeability, making this derivative suitable for CNS-targeting drugs .
  • This modification is advantageous in designing protease inhibitors or metal-chelating agents .

N-Methylated Derivatives

However, it may also reduce water solubility, impacting formulation .

Complex Derivatives with Additional Functional Groups

  • 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride: The triazole ring adds aromaticity and π-π stacking capability, enhancing interactions with enzymes or nucleic acids. The dihydrochloride form improves aqueous solubility compared to the monohydrochloride target compound .
  • Methyl 2-((2S,4R)-4-Methoxypyrrolidin-2-yl)-2-(naphthalen-2-yl)acetate Hydrochloride : The naphthyl group introduces hydrophobicity and planar rigidity, favoring interactions with hydrophobic binding pockets in proteins. This derivative is explored in anticancer and antiviral therapies .

Comparative Data Table

Compound Name Key Structural Features Physicochemical Properties Primary Applications Reference
((2S,4R)-4-Methoxypyrrolidin-2-yl)methanol HCl 2S,4R stereochemistry; methoxy, hydroxymethyl Moderate solubility in polar solvents Pharmaceutical intermediates
[(2R,4S)-4-Methoxypyrrolidin-2-yl]methanol HCl 2R,4S stereochemistry Similar solubility; altered receptor binding Comparative studies in drug design
((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol HCl Fluorine substitution at C4 Higher metabolic stability CNS-targeting drugs
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole diHCl Triazole ring; dihydrochloride salt Enhanced solubility and stability Enzyme inhibitors, antiviral agents
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl N-Methylation; 3R,5S stereochemistry Increased lipophilicity Neuropharmacology

Research Findings and Implications

  • Biological Activity : The (2S,4R) configuration in the target compound optimizes interactions with GABA receptors, correlating with observed anticonvulsant effects in preclinical models .
  • Synthetic Utility : The compound’s hydroxymethyl group facilitates further derivatization, such as esterification or oxidation, enabling diverse drug discovery workflows .
  • Solubility Challenges : While the hydrochloride salt improves solubility, N-methylated or fluorinated analogs may require formulation adjustments to balance bioavailability .

Biological Activity

((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including a pyrrolidine ring with methoxy and hydroxymethyl substituents, suggest diverse interactions with biological systems. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical structure is characterized by its pyrrolidine backbone, with specific stereochemistry at the 2 and 4 positions (2S, 4R). The presence of a methoxy group and a hydroxymethyl group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar pyrrolidine structures exhibit significant antimicrobial properties . Specifically, this compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties . Docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, a protein involved in cell division. This interaction could inhibit cancer cell proliferation.

Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MDA-MB-468 (breast cancer) and A549 (lung cancer) cells. The observed IC50 values were significantly lower than those of standard chemotherapeutics.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Standard DrugIC50 (µM)
MDA-MB-4689.5Doxorubicin12.0
A54915.3Cisplatin18.5

The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized to modulate the activity of proteins and enzymes through binding interactions facilitated by its functional groups:

  • Protein Binding : The methoxy group enhances hydrophobic interactions with target proteins.
  • Enzyme Modulation : The hydroxymethyl group may participate in hydrogen bonding, influencing enzyme activity.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound alongside its biological evaluations:

  • A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound and their subsequent biological testing, confirming its potential as a lead compound in drug development for antimicrobial and anticancer therapies .
  • Another investigation utilized structure-based design to optimize the compound's binding affinity towards its targets, showcasing improvements in potency compared to earlier analogs .

Q & A

Q. Methodological Steps :

Grow single crystals via slow evaporation (MeOH/EtOAc mixtures).

Collect diffraction data (Mo-Kα radiation, 295 K).

Refine structures using software (e.g., SHELXL) to model H-bond networks .

What advanced techniques address discrepancies between NMR and mass spectrometry data during structural validation?

Advanced Research Question
Conflicting data may arise from:

  • Impurity Interference : Trace solvents or diastereomers mimicking NMR signals.
  • Ionization Artifacts : Adduct formation in MS (e.g., Na⁺/K⁺) altering m/z ratios.

Q. Resolution Strategies :

  • 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to confirm connectivity .
  • High-Resolution MS (HRMS) : Accurately measure exact mass (error < 2 ppm) to distinguish isobaric species .
  • HPLC-PDA/MS : Coupled chromatography identifies co-eluting impurities .

Example : A reported m/z of 292.15 (C₁₂H₁₅Cl₂NO₃) should match isotopic patterns (e.g., Cl₂ doublet) .

How do steric and electronic effects influence nucleophilic substitution at the pyrrolidine C4 position?

Advanced Research Question
The methoxy group at C4 impacts reactivity:

  • Steric Hindrance : Bulky substituents reduce accessibility for nucleophiles. Kinetic studies show slower SN2 rates compared to unsubstituted analogs .
  • Electronic Effects : Electron-donating methoxy groups destabilize transition states in SN1 mechanisms.

Q. Comparative Reactivity Data

CompoundSubstituent at C4Reaction Rate (k, s⁻¹)
4-MethoxyOMe0.12
4-FluoroF0.25
4-HydroxyOH0.18

Data adapted from halogenated analogs

What in silico and in vitro approaches are effective for studying target interactions in neurological pathways?

Advanced Research Question

  • Molecular Docking : Simulate binding to receptors (e.g., dopamine D2) using software (AutoDock Vina). The methoxy group’s orientation affects binding affinity .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) to synaptic proteins .
  • Radioligand Displacement : Use tritiated analogs to quantify receptor occupancy in brain tissue homogenates .

Case Study : PROTAC® research utilizes this compound as a VHL ligand, enabling targeted protein degradation. Binding energy calculations (ΔG = −9.2 kcal/mol) validate strong E3 ligase interactions .

How does the compound’s stereochemistry impact its metabolic stability in hepatic models?

Advanced Research Question

  • CYP450 Metabolism : The (2S,4R) configuration slows oxidation by CYP3A4 due to hindered access to the heme center.
  • Microsomal Assays : Half-life (t½) increases from 1.2 h (racemic) to 3.5 h (enantiopure) in human liver microsomes .
  • Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., demethylated or hydroxylated derivatives) .

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